GST-FH.4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

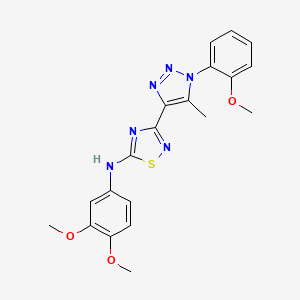

Molecular Formula |

C20H20N6O3S |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C20H20N6O3S/c1-12-18(23-25-26(12)14-7-5-6-8-15(14)27-2)19-22-20(30-24-19)21-13-9-10-16(28-3)17(11-13)29-4/h5-11H,1-4H3,(H,21,22,24) |

InChI Key |

ZNBWMKXNYIXLSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

GST-FH.4: A Technical Guide to a Frequent False Positive Hitter in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics through high-throughput screening (HTS) is a cornerstone of modern drug discovery. However, the path from a primary "hit" to a validated lead compound is frequently obstructed by false positives. Among the various sources of assay artifacts, the use of protein affinity tags, while instrumental for protein purification and immobilization, can introduce a significant number of these misleading signals. The Glutathione S-Transferase (GST) tag, a widely utilized fusion partner, has been notably implicated in generating false positives. This technical guide provides an in-depth examination of GST-FH.4, a compound complex known to be a frequent false positive hitter (FH) in assays reliant on the GST-glutathione (GSH) interaction, and more broadly addresses the challenges associated with GST-tagged proteins in HTS.

The Challenge of GST-Tagged Proteins in HTS

Glutathione S-Transferase (GST) is a 26 kDa protein whose robust and specific interaction with its substrate, glutathione (GSH), is leveraged in a multitude of biochemical and cell-based assays. The GST tag facilitates protein purification and enables the immobilization of proteins to GSH-coated surfaces, such as microtiter plates, for HTS campaigns. Despite its utility, the GST tag itself can be a source of significant assay interference, leading to the identification of compounds that appear to modulate the target of interest but are, in fact, interacting with the assay components.

One of the primary mechanisms of interference is the disruption of the GST-GSH interaction. Compounds that inhibit this interaction can produce a signal that mimics the effect of a true inhibitor of the protein of interest in assays where the GST-GSH binding is crucial for signal generation (e.g., AlphaScreen). Furthermore, the large size of the GST tag can lead to protein aggregation or misfolding, which may expose hydrophobic patches or create novel binding sites, leading to non-specific interactions with small molecules.[1][2]

This compound: A Notorious Frequent Hitter

This compound is a compound complex that has been identified as a frequent false positive hit in screens that utilize the GST-GSH interaction.[3][4] This complex directly inhibits the activity of Glutathione S-Transferase, thereby disrupting its ability to bind to glutathione.

Quantitative Analysis of this compound and Other GST Frequent Hitters

The inhibitory potential of this compound and other compounds that interfere with the GST-GSH interaction has been quantified in various studies. This data is critical for researchers to be aware of the potential for false positives when using GST-tagged proteins in their screening campaigns.

| Compound/Complex | Assay Technology | IC50 (µM) | Reference |

| This compound | Not specified | 24.38 | [3] |

| Selected GST Frequent Hitters | AlphaScreen | **** | |

| Compound 1 | AlphaScreen | < 25 | |

| Compound 2 | AlphaScreen | < 25 | |

| ... (35 other compounds) | AlphaScreen | Varies |

Table 1: Inhibitory Potency of this compound and Other Frequent Hitters. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other compounds identified as frequent hitters in assays involving the GST-GSH interaction. A lower IC50 value indicates a more potent inhibitor of the GST-GSH interaction and, therefore, a higher potential for generating false-positive signals.

A study utilizing an indirect phage enzyme-linked immunosorbent assay (ELISA) to screen for antibody fragments specific to a GST-fusion protein provided a stark example of the prevalence of GST-related false positives.

| Assay Type | Total Clones Enriched | Clones Identified as Specific (to GST-domain fusion) | Clones Identified as False Positives (reacting with GST) |

| Indirect Phage ELISA | 210 | 106 | 0 |

| Capture Phage ELISA | 210 | 0 | 106 |

Table 2: Identification of False Positives in Phage Display Screening. This table illustrates the dramatic difference in the identification of false positives when using two different ELISA formats for screening phage-displayed antibody fragments against a GST-fusion protein. The capture phage ELISA revealed that all 106 clones initially identified as specific were, in fact, false positives that reacted with the GST tag.

Mechanisms of Interference

The interference caused by compounds like this compound and the broader issue of false positives with GST-tagged proteins can be attributed to several mechanisms:

-

Direct Inhibition of GST-GSH Interaction: Compounds can bind to the glutathione-binding site on GST, competitively inhibiting its interaction with immobilized GSH.

-

Non-specific Binding to GST: The GST protein itself can present binding sites for small molecules that are independent of the active site, leading to non-specific interactions that may be misinterpreted as target-specific activity.

-

Protein Aggregation and Misfolding: The presence of the large GST tag can induce aggregation or misfolding of the fusion protein, creating artificial surfaces for compound binding.

-

Nucleic Acid Bridging: In assays involving DNA- or RNA-binding proteins, contaminating nucleic acids can mediate a false-positive interaction between the GST-tagged protein and its putative partner.

Signaling Pathway Interference

Beyond direct interference with the assay components, GST has been shown to play a role in regulating cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. GST can interact with and modulate the activity of key signaling proteins such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1). This physiological role of GST introduces another layer of complexity, as compounds that modulate GST activity could inadvertently affect these signaling cascades, leading to off-target effects that might be scored as hits in cell-based assays.

Figure 1: GST-Mediated Regulation of the ASK1-JNK Signaling Pathway and Interference by Frequent Hitters. This diagram illustrates the inhibitory role of Glutathione S-Transferase (GST) on the pro-apoptotic ASK1-JNK signaling cascade. Cellular stress activates ASK1, leading to a phosphorylation cascade that culminates in apoptosis. GST can sequester and inhibit ASK1 and JNK, thus acting as a negative regulator of this pathway. Frequent hitters like this compound can inhibit GST, thereby relieving this inhibition and potentially leading to the activation of the downstream pathway, which could be a source of false positives in cell-based screens.

Experimental Protocols for Identification and Mitigation of False Positives

To minimize the impact of GST-related false positives, rigorous experimental design and the implementation of appropriate counter-screens are essential.

Protocol 1: GST Pull-Down Assay with Controls for False Positives

This protocol is designed to identify protein-protein interactions while incorporating controls to identify non-specific binding and false positives.

Materials:

-

GST-tagged "bait" protein and "prey" protein lysate

-

Glutathione-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immobilization of Bait Protein:

-

Incubate the GST-tagged bait protein with equilibrated glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

As a negative control, incubate beads with GST protein alone.

-

-

Washing:

-

Wash the beads three times with 10 bed volumes of cold wash buffer to remove unbound protein.

-

-

Incubation with Prey Protein:

-

Add the prey protein lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Include a control where prey lysate is incubated with beads bound only to GST to check for non-specific binding to the GST tag or the beads.

-

-

Stringent Washing:

-

Wash the beads five times with cold wash buffer. For each wash, gently invert the tube several times, centrifuge briefly, and aspirate the supernatant.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Collect the eluate by centrifugation.

-

-

Analysis:

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific for the prey protein. A true interaction should only be observed in the lane with the GST-bait protein and not in the GST-only control lane.

-

Protocol 2: AlphaScreen Counter-Screen for GST-GSH Interaction Inhibitors

This protocol can be used to identify compounds that directly interfere with the GST-GSH interaction, a common cause of false positives in AlphaScreen assays.

Materials:

-

GST-tagged protein

-

Biotinylated-GSH

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer

-

Test compounds

Procedure:

-

Compound Plating:

-

Dispense test compounds into a 384-well microplate.

-

-

Reagent Preparation:

-

Prepare a mixture of GST-tagged protein and anti-GST Acceptor beads in assay buffer.

-

Prepare a mixture of biotinylated-GSH and Streptavidin-coated Donor beads in assay buffer.

-

-

Assay Assembly:

-

Add the GST/Acceptor bead mix to the wells containing the compounds and incubate for 15-30 minutes at room temperature.

-

Add the biotin-GSH/Donor bead mix to the wells.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

A decrease in the AlphaScreen signal in the presence of a test compound indicates inhibition of the GST-GSH interaction. These compounds are potential false positives in primary screens that rely on this interaction.

-

A Workflow for Triaging GST-Related False Positives

A systematic workflow is crucial for the efficient identification and elimination of false positives arising from the use of GST-tagged proteins in HTS campaigns.

References

Technical Guide: Biological Activity of GST-FH.4

For Researchers, Scientists, and Drug Development Professionals

Abstract

GST-FH.4 is a small molecule identified as an inhibitor of Glutathione S-Transferase (GST) activity. It is notably categorized as a "frequent false positive hit" (FH) in high-throughput screening campaigns that utilize the interaction between GST and glutathione (GSH) for signal generation. This guide provides a comprehensive overview of the known biological activity of this compound, including its quantitative data, the experimental methodology used for its characterization, and the logical workflow of its identification. The information presented herein is primarily derived from the study by Brenke JK, et al., which first reported the compound.

Introduction

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The GST-glutathione (GSH) interaction is a common tool in drug discovery and molecular biology research, often employed in affinity purification and screening assays. However, certain small molecules can interfere with this interaction, leading to false-positive results. This compound is one such compound, characterized by its ability to inhibit the GST-GSH interaction. Understanding the properties of such "frequent hitters" is crucial for the validation of screening results and the development of robust assay methodologies.

Quantitative Data

The primary reported biological activity of this compound is its inhibition of Glutathione S-Transferase. The available quantitative data is summarized in the table below.

| Compound | Target | Activity | Value | Reference |

| This compound | Glutathione S-Transferase (GST) | IC50 | 24.38 µM | [1][2][3][4][5] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the GST activity in the specific assay used.

Experimental Protocols

The following is a detailed description of the likely experimental methodology used to identify and characterize this compound, based on the available information regarding the AlphaScreen assay employed in the original study.

Assay Type: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for GST-GSH interaction.

Objective: To identify small molecules that inhibit the interaction between Glutathione S-Transferase (GST) and glutathione (GSH).

Materials:

-

Glutathione S-Transferase (GST)-tagged donor beads

-

Glutathione-coated acceptor beads

-

This compound compound

-

Assay buffer

-

384-well microplates

-

AlphaScreen-capable microplate reader

Methodology:

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series was then prepared to test the compound across a range of concentrations.

-

Assay Reaction Setup:

-

In a 384-well microplate, the this compound dilutions were added to the wells.

-

GST-tagged donor beads and glutathione-coated acceptor beads were then added to the wells containing the compound.

-

The final volume in each well was brought to a constant volume with assay buffer.

-

-

Incubation: The microplate was incubated at room temperature for a specified period to allow for the interaction between the GST-tagged donor beads and the glutathione-coated acceptor beads, and for the compound to exert its inhibitory effect.

-

Signal Detection:

-

The microplate was read using an AlphaScreen-capable reader.

-

The reader excites the donor beads at 680 nm.

-

In the absence of an inhibitor, the donor and acceptor beads are in close proximity due to the GST-GSH interaction, allowing for the transfer of singlet oxygen from the donor to the acceptor beads.

-

This energy transfer results in a chemiluminescent signal from the acceptor beads, which is detected at 520-620 nm.

-

-

Data Analysis:

-

The intensity of the chemiluminescent signal is inversely proportional to the inhibitory activity of the compound.

-

The IC50 value for this compound was calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow for Identification of this compound

The following diagram illustrates the high-throughput screening workflow that led to the identification of this compound as a frequent hitter in GST-GSH interaction assays.

Caption: Workflow for the identification of this compound as a frequent hitter.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the GST-GSH interaction in the context of an AlphaScreen assay.

References

- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. goldbio.com [goldbio.com]

- 3. Detection of protein-protein interactions using the GST fusion protein pull-down technique | Springer Nature Experiments [experiments.springernature.com]

- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. background glutathione s-transferase: Topics by Science.gov [science.gov]

In-Depth Technical Guide: GST-FH.4, an Inhibitor of Glutathione S-Transferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GST-FH.4 is a small molecule inhibitor of Glutathione S-Transferase (GST). It was identified as a "frequent hitter" in high-throughput screening campaigns designed to find modulators of the interaction between GST and glutathione (GSH).[1] Frequent hitters are compounds that appear to be active in a variety of assays, often due to non-specific interactions or assay interference. Despite its classification as a frequent hitter, this compound's ability to inhibit GST activity makes it a subject of interest for understanding the biological roles of GSTs and as a potential starting point for the development of more specific inhibitors. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.

Core Data and Properties

This compound is characterized by its inhibitory effect on the enzymatic activity of Glutathione S-Transferase.

| Property | Value | Reference |

| IC50 | 24.38 µM | [2][3] |

| Molecular Formula | C20H20N6O3S | N/A |

| CAS Number | 1358386-87-4 | N/A |

Mechanism of Action

This compound functions as an inhibitor of Glutathione S-Transferase. GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds. By inhibiting this process, this compound can modulate cellular pathways that are dependent on GST activity. The exact mode of inhibition (e.g., competitive, non-competitive) has not been explicitly detailed in the available literature.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay (General Protocol)

A common method to assess GST inhibition is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione, catalyzed by GST, results in a product that can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

GST enzyme solution

-

Inhibitor stock solution (this compound)

-

Microplate reader capable of measuring absorbance at 340 nm

-

UV-transparent 96-well plates

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and GST enzyme in a 96-well plate.

-

Add the inhibitor (this compound) at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Initiate the reaction by adding the CDNB solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

AlphaScreen Assay for GST-GSH Interaction

This compound was identified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform. This bead-based assay measures the interaction between GST and GSH.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this context, a GST-tagged protein is captured by an anti-GST antibody conjugated to the Acceptor bead. Glutathione is conjugated to the Donor bead. When the GST-tagged protein and glutathione interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor of the GST-GSH interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.[4][5]

Experimental Workflow for Identifying GST-GSH Interaction Inhibitors:

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Function of Glutathione S-Transferase 4 (GST-4)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "GST-FH.4" indicate that this is a chemical compound known to be a frequent false-positive hit in high-throughput screening assays that acts as an inhibitor of Glutathione S-transferase (GST) activity. It is not an endogenous cellular protein. This guide will focus on the widely studied enzyme Glutathione S-Transferase 4 (GST-4) , a key cellular protein involved in detoxification and stress response, which is likely the intended subject of interest.

Executive Summary

Glutathione S-Transferase 4 (GST-4) is a critical enzyme in cellular defense mechanisms, primarily studied in the model organism Caenorhabditis elegans. As a member of the GST superfamily, its core function is to catalyze the conjugation of reduced glutathione (GSH) to a variety of electrophilic compounds, thereby neutralizing them and facilitating their removal from the cell. This role places GST-4 at the center of the phase II detoxification pathway, protecting the cell from both endogenous and exogenous toxins, including reactive oxygen species (ROS). The expression of the gst-4 gene is tightly regulated by two major signaling pathways: the SKN-1/Nrf2 pathway, which responds to oxidative stress, and the Epidermal Growth Factor (EGF) signaling pathway, which can modulate gst-4 expression independently of SKN-1. Due to its robust and visible induction under stress, the gst-4 promoter is frequently used as a reporter for SKN-1 activity. Recent studies have also implicated GST-4 as a crucial factor in mitigating neurodegeneration in models of Parkinson's and Machado-Joseph disease, highlighting its potential as a therapeutic target.

Core Cellular Functions of GST-4

The primary function of GST-4 is the detoxification of harmful substances. This is achieved by catalyzing the nucleophilic attack of the sulfur atom of glutathione on electrophilic carbon, sulfur, or nitrogen atoms of toxic substrates. This action renders the toxins more water-soluble and less reactive, priming them for excretion.

-

Detoxification of Xenobiotics: GST-4 metabolizes a wide array of foreign compounds, including environmental pollutants and drugs.

-

Response to Oxidative Stress: It plays a vital role in the cellular antioxidant defense system by neutralizing reactive oxygen species and their byproducts.[1][2] Increased expression of GST-4 enhances resistance to oxidative stressors like juglone and paraquat.[1]

-

Neuroprotection: Studies using C. elegans models for neurodegenerative diseases have shown that the induction of GST-4 is essential for the protective effects of certain compounds.[3][4] For instance, a rapeseed pomace extract was found to restore motor function and prevent dopaminergic neuron degeneration in a GST-4-dependent manner.

Regulation of GST-4 by Cellular Signaling Pathways

The transcriptional regulation of gst-4 is complex and serves as an integration point for different cellular signals. While it is a canonical target of the SKN-1 stress response pathway, it is also regulated by EGF signaling, providing a mechanism for its induction in the absence of overt oxidative stress.

The SKN-1/Nrf2 Pathway

In C. elegans, SKN-1 is the ortholog of the mammalian Nrf2 transcription factor, a master regulator of the oxidative stress response. Under conditions of oxidative or xenobiotic stress, SKN-1 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and activates their transcription. gst-4 is a well-established downstream target of SKN-1, and its expression is often used as a reliable readout for SKN-1 activity.

Caption: Oxidative stress-induced activation of GST-4 via the SKN-1 pathway.

The EGF Signaling Pathway

Recent research has revealed a SKN-1-independent mechanism for gst-4 regulation through the Epidermal Growth Factor (EGF) pathway. Increased EGF signaling, either through gain-of-function mutations in the EGF receptor (let-23) or by treatment with agonists like royalactin, leads to enhanced gst-4 transcription. This cascade proceeds through the Ras-ERK kinase pathway and culminates in the activation of the transcription factor EOR-1, which then drives gst-4 expression. This parallel pathway highlights a role for GST-4 in cellular processes beyond the immediate oxidative stress response, potentially linking it to growth and developmental signaling.

Caption: SKN-1-independent activation of GST-4 via the EGF signaling pathway.

Quantitative Data Presentation

The following tables summarize quantitative findings from key studies on GST-4 regulation and function.

Table 1: Regulation of gst-4 Promoter Activity in C. elegans Data sourced from Detienne et al., 2016. Fluorescence intensity is a proxy for gene expression.

| Condition / Genetic Background | Treatment | Change in gst-4p::gfp Fluorescence (Normalized to Control) | Key Transcription Factor |

| Wild Type | Royalactin (EGF agonist) | ~60% Increase | EOR-1 |

| let-23(sa62) (EGFR gain-of-function) | None | ~60% Increase | EOR-1 |

| skn-1(zu67) (knockout) | None | ~46% Decrease | SKN-1 |

| skn-1(zu67) (knockout) | Royalactin | Increase observed (but less than WT) | EOR-1 |

| eor-1(cs28) (knockout) | None | ~28% Decrease | EOR-1 |

| eor-1(cs28) (knockout) | Royalactin | No significant increase | EOR-1 |

| Wild Type | 10 mM H₂O₂ | Significant Increase | SKN-1 |

| eor-1(cs28) (knockout) | 10 mM H₂O₂ | Significant Increase | SKN-1 |

Table 2: GST-4 Dependent Neuroprotection by Rapeseed Pomace (RSP) Extract Data sourced from Pohl et al., 2019.

| C. elegans Model | Treatment (RSP Extract) | Outcome | GST-4 Dependence |

| Machado-Joseph Disease (AT3q130) | 1.00–5.00 mg/mL | Significant improvement in motility | Yes (gst-4 deletion abolishes effect) |

| Parkinson's Disease (α-synuclein) | 4 mg/mL | Prevention of dopaminergic neuron loss | Yes (gst-4 deletion abolishes effect) |

| Wild Type (gst-4p::gfp reporter) | 4 mg/mL | Significant increase in GFP fluorescence | N/A |

Key Experimental Protocols

Protocol 1: Analysis of gst-4 Promoter Activity using a GFP Reporter Assay

This protocol describes a method to quantify the in vivo transcriptional activity of the gst-4 promoter in C. elegans using the transgenic strain CL2166, which expresses GFP under the control of the gst-4 promoter (gst-4p::gfp).

Materials:

-

C. elegans strain CL2166 (dvIs19 [gst-4p::GFP::NLS])

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50

-

Test compound (e.g., potential antioxidant) or stressor (e.g., H₂O₂)

-

M9 buffer

-

Sodium azide (for anesthesia)

-

Fluorescence microscope with appropriate filters for GFP

-

Image analysis software (e.g., ImageJ)

Methodology:

-

Synchronization: Synchronize worm populations by bleaching gravid adults to collect eggs.

-

Culturing: Plate synchronized L1 larvae onto NGM plates seeded with OP50. If testing a compound, it can be added to the NGM or the bacterial lawn.

-

Treatment: Grow worms to the desired stage (e.g., L4 or Day 1 adult). For acute stress, wash worms in M9 buffer and expose them to the stressor (e.g., 10 mM H₂O₂ in M9) for a defined period (e.g., 2 hours).

-

Mounting and Imaging: After treatment, wash worms in M9 buffer. Anesthetize a sample of worms (e.g., 20-30) with sodium azide on a 2% agarose pad on a microscope slide.

-

Fluorescence Microscopy: Capture brightfield and GFP fluorescence images using consistent settings (exposure time, gain) for all samples.

-

Quantification: Use image analysis software to measure the mean fluorescence intensity of each worm. Normalize the fluorescence signal to the area of the worm to account for size differences.

-

Data Analysis: Compare the normalized fluorescence intensity between control and treated groups. Perform statistical analysis (e.g., t-test or ANOVA).

Caption: Experimental workflow for the GST-4 GFP reporter assay in C. elegans.

Protocol 2: GST Pull-Down Assay for Protein Interaction Analysis

This is a general biochemical method to identify proteins that interact with a protein of interest (the "bait"), in this case, GST-4. The bait protein is expressed as a fusion with GST.

Materials:

-

Expression vector for GST-fusion protein (e.g., pGEX series)

-

E. coli expression strain (e.g., BL21)

-

IPTG for induction

-

Lysis buffer (e.g., PBS with protease inhibitors and lysozyme)

-

Glutathione-agarose or magnetic beads

-

Source of "prey" proteins (e.g., cell lysate from C. elegans or other cells)

-

Wash buffer (e.g., PBS with low concentration of non-ionic detergent)

-

Elution buffer (containing reduced glutathione)

-

SDS-PAGE and Western blot reagents

Methodology:

-

Express GST-Bait Protein: Transform E. coli with the GST-GST-4 expression vector. Grow the culture and induce protein expression with IPTG.

-

Prepare Bait: Lyse the bacteria and purify the GST-GST-4 fusion protein by incubating the lysate with glutathione beads. Wash the beads to remove non-specifically bound bacterial proteins.

-

Prepare Prey Lysate: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.

-

Binding: Incubate the immobilized GST-GST-4 (on beads) with the prey protein lysate for several hours at 4°C to allow for interaction. Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

-

Elution: Elute the GST-GST-4 and any interacting prey proteins from the beads using an elution buffer containing a high concentration of reduced glutathione.

-

Analysis: Analyze the eluted proteins by SDS-PAGE. Specific interactors will be present in the GST-GST-4 eluate but not in the GST-only control. Interacting partners can be identified by Western blotting (if a candidate is known) or by mass spectrometry.

Protocol 3: Oxidative Stress Resistance Assay

This assay assesses the role of GST-4 in surviving acute oxidative stress.

Materials:

-

C. elegans strains: Wild-type (N2), gst-4 deletion mutant, or worms fed gst-4 RNAi.

-

NGM plates with E. coli OP50.

-

M9 buffer.

-

Oxidative stressor solution (e.g., 225 µM juglone or 10 mM H₂O₂ in M9 buffer).

-

96-well plate or small petri dishes for the assay.

-

Dissecting microscope.

Methodology:

-

Prepare Worms: Grow synchronized populations of wild-type and gst-4 mutant/knockdown worms to the young adult stage.

-

Exposure: Wash the worms off the plates with M9 buffer and transfer approximately 20-50 worms per well/dish containing the oxidative stressor solution. Use M9 buffer alone as a control.

-

Scoring Survival: At regular time intervals (e.g., every hour), score the number of surviving worms. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

-

Data Analysis: Plot the percentage of survival over time for each strain. Compare the survival curves of the different strains using statistical methods like the log-rank test to determine if the loss of GST-4 function significantly affects resistance to oxidative stress.

Conclusion and Future Directions

GST-4 is a multifunctional enzyme that stands as a guardian of cellular integrity. Its role extends beyond simple detoxification to encompass a sophisticated response to cellular signaling cues from both stress-induced and developmental pathways. The dual regulation by SKN-1 and the EGF pathway underscores its importance in maintaining homeostasis under a variety of conditions. Furthermore, its demonstrated requirement for neuroprotection in disease models positions GST-4 as a compelling target for therapeutic interventions aimed at bolstering cellular resilience. Future research should focus on identifying the full spectrum of GST-4 substrates, further delineating the crosstalk between its regulatory pathways, and exploring the therapeutic potential of modulating its activity in the context of age-related and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation [frontiersin.org]

GST-FH.4: A Case Study in High-Throughput Screening Artifacts for Glutathione S-Transferase (GST) Enzyme Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and endogenous electrophilic compounds. Their role in drug resistance, particularly in oncology, has made them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a common strategy to identify small molecule inhibitors of GSTs. However, the technologies employed in HTS are susceptible to artifacts, leading to the identification of "frequent hitters"—compounds that appear as active in multiple screens, often through non-specific interactions or interference with the assay technology itself.

This technical guide focuses on GST-FH.4, a compound identified as a frequent hitter in AlphaScreen®-based assays for GST-protein interactions.[1][2] Rather than a specific probe for elucidating GST enzyme mechanisms, this compound serves as an important case study in the challenges and considerations of HTS for GST-targeted drug discovery. Understanding the nature of such compounds is crucial for the accurate interpretation of screening data and the successful identification of genuine therapeutic leads.

Quantitative Data for this compound

The primary quantitative data available for this compound relates to its inhibitory activity in the context of a high-throughput screening assay designed to detect the interaction between GST-tagged proteins and their binding partners.

| Compound | CAS Number | Molecular Formula | IC50 | Assay Context | Reference |

| This compound | 1358386-87-4 | C20H20N6O3S | 24.38 μM | Inhibition of GST/GSH interaction in an AlphaScreen® assay | --INVALID-LINK-- |

Note: The IC50 value represents the concentration at which this compound disrupts the interaction between Glutathione S-Transferase (GST) and glutathione (GSH) in the AlphaScreen® assay format. This is not a measure of direct enzymatic inhibition in a classical sense but rather an indication of its interference with the assay's detection mechanism.

Mechanism of Action as a Frequent Hitter

This compound was identified in a study aimed at classifying compounds that frequently produce false-positive signals in AlphaScreen®-based HTS campaigns.[3] The AlphaScreen® technology is a bead-based, non-radioactive, homogeneous assay used to study biomolecular interactions. In the context of GST-protein interaction screens, a GST-tagged "bait" protein is captured by anti-GST antibody-coated acceptor beads, and an interacting "prey" protein is captured on a donor bead (e.g., via a His-tag or biotin). When the bait and prey proteins interact, the beads are brought into close proximity, leading to a detectable signal.

Frequent hitters like this compound can disrupt this system in several ways that are independent of specific, competitive inhibition of the GST active site. These mechanisms can include:

-

Disruption of the GST-Glutathione Interaction: The AlphaScreen® assay for GST-tagged proteins relies on the high-affinity interaction between GST and glutathione-coated donor beads. Compounds like this compound can interfere with this binding, preventing the proximity of the donor and acceptor beads and thus reducing the assay signal.[3]

-

Interference with Assay Components: Some frequent hitters can directly interact with the assay beads, antibodies, or other reagents, leading to signal quenching or enhancement that is not related to the biological interaction being studied.

-

Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester proteins or otherwise interfere with the assay components, leading to a false-positive result.

The study by Brenke et al. (2016) specifically identified this compound as a compound that affects the GST/GSH binding in AlphaScreen® assays without significantly impacting other affinity interactions, such as the His-tag/Ni2+-NTA binding used in control screens.[3]

Experimental Protocols

The following is a generalized protocol for an AlphaScreen® assay to identify inhibitors of GST-protein interactions, the type of assay in which this compound was identified as a frequent hitter.

AlphaScreen® GST-Protein Interaction Assay

Objective: To identify compounds that disrupt the interaction between a GST-tagged protein and its binding partner.

Materials:

-

GST-tagged protein of interest

-

Binding partner protein (e.g., His-tagged or biotinylated)

-

AlphaScreen® GST Detection Kit (containing anti-GST Acceptor beads and Streptavidin-Donor beads or Ni-NTA-Donor beads)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white opaque microplates

-

Test compounds (including this compound as a control frequent hitter) dissolved in DMSO

-

Plate reader capable of AlphaScreen® detection

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include positive controls (no inhibitor) and negative controls (no interacting proteins).

-

Protein Preparation: Dilute the GST-tagged protein and its binding partner to the desired final concentrations in the assay buffer. The optimal concentrations should be determined empirically through titration experiments.

-

Protein Incubation: Add the diluted GST-tagged protein and its binding partner to the wells containing the test compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.

-

Bead Preparation: Prepare a slurry of the anti-GST Acceptor beads and the appropriate Donor beads (Streptavidin or Ni-NTA) in the assay buffer, protected from light.

-

Bead Addition: Add the bead slurry to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the binding of the proteins to the beads.

-

Signal Detection: Read the plate on an AlphaScreen®-capable plate reader.

Data Analysis:

The AlphaScreen® signal is typically expressed in arbitrary units. The percentage of inhibition for each compound is calculated relative to the positive and negative controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

While this compound is not a probe for studying specific signaling pathways, it is important to understand the broader context of GST's role in cellular processes. The following diagram illustrates the general function of GST in the detoxification pathway.

Caption: Role of GST in Cellular Detoxification.

Experimental Workflow

The following diagram illustrates the workflow for identifying frequent hitters like this compound in a high-throughput screen.

Caption: HTS Workflow for Hit Triage.

Conclusion

This compound serves as a valuable reminder of the importance of rigorous hit validation in drug discovery. While its identification as an "inhibitor" of GST activity is technically correct within the context of the primary screening assay, its characterization as a frequent hitter highlights the potential for misleading results in HTS campaigns. For researchers in the field of GST enzyme studies and drug development, the story of this compound underscores the necessity of employing orthogonal assays and detailed mechanistic studies to distinguish between genuine, specific inhibitors and assay artifacts. This approach is essential for focusing resources on the most promising candidates and ultimately for the successful development of novel GST-targeted therapies.

References

GST-FH.4 and its Analogs: A Technical Review of Frequent Hitters in GST Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of GST-FH.4, a known frequent-hitter compound in Glutathione S-Transferase (GST) assays, and its analogs. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound and Frequent Hitters

In high-throughput screening (HTS) campaigns, the interaction between Glutathione S-Transferase (GST) and glutathione (GSH) is a widely used principle for detecting GST-tagged proteins. However, a significant challenge in these assays is the presence of "frequent hitters" (FH), which are compounds that appear as active in multiple, unrelated screens, often leading to false-positive results. This compound is one such compound, identified as an inhibitor of the GST-GSH interaction.[1][2][3][4][5] Understanding the properties and mechanisms of frequent hitters like this compound is crucial for improving the efficiency and accuracy of drug discovery programs. These compounds can interfere with the assay technology itself or interact non-specifically with the target protein.

Quantitative Data on this compound and Analogs

This compound was identified in a study by Brenke et al. (2016) that analyzed five independent AlphaScreen-based HTS campaigns to find small molecules that interfere with the GST-GSH interaction. This compound inhibits the activity of Glutathione S-Transferase with a half-maximal inhibitory concentration (IC50) of 24.38 μM.

| Compound ID | Chemical Structure (if available) | IC50 (µM) |

| This compound | C20H20N6O3S | 24.38 |

| Compound 2 | Not Publicly Available | >50 |

| Compound 3 | Not Publicly Available | 12.5 |

| Compound 4 | Not Publicly Available | 25.0 |

| Compound 5 | Not Publicly Available | 6.3 |

Data extracted from Brenke JK, et al. J Biomol Screen. 2016.

Experimental Protocols

The identification and characterization of this compound and its analogs involved a series of screening and counterscreening assays. Below are detailed methodologies representative of those used in the field to identify and validate inhibitors of the GST-GSH interaction.

AlphaScreen-based GST-GSH Interaction Assay

This protocol is a common HTS method to screen for inhibitors of the GST-GSH interaction.

-

Objective: To identify compounds that disrupt the binding of GST to GSH-coated acceptor beads.

-

Materials:

-

GST-tagged protein

-

Glutathione (GSH)-coated acceptor beads

-

Streptavidin-coated donor beads

-

Biotinylated anti-GST antibody

-

Assay buffer (e.g., PBS, pH 7.4, 0.1% BSA)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

-

Procedure:

-

Add test compound solution to the wells of the microplate.

-

Add a solution containing the GST-tagged protein and allow for a pre-incubation period.

-

Add a mixture of GSH-coated acceptor beads and biotinylated anti-GST antibody.

-

Incubate in the dark to allow for binding.

-

Add streptavidin-coated donor beads.

-

Incubate again in the dark.

-

Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the GST-GSH interaction.

-

Spectrophotometric GST Inhibition Assay

This is a classic, direct enzyme activity assay used to confirm the inhibitory effect of compounds on GST.

-

Objective: To measure the enzymatic activity of GST in the presence and absence of an inhibitor.

-

Materials:

-

Purified GST enzyme

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH, and CDNB.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the GST enzyme to initiate the reaction.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-CDNB conjugate.

-

Calculate the initial reaction rates.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Signaling Pathways and Biological Context

Glutathione S-Transferases are key enzymes in cellular detoxification, catalyzing the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds. Beyond their detoxification role, GSTs are also involved in the regulation of signaling pathways, particularly those related to stress response and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), thereby suppressing the apoptotic signaling cascade.

The following diagrams illustrate the experimental workflow for identifying frequent hitters and the signaling pathway in which GSTs play a regulatory role.

Caption: Workflow for the identification and characterization of GST frequent hitters.

Caption: Regulatory role of GSTP1 in the MAPK signaling pathway and potential interference by this compound.

Conclusion

This compound serves as a notable example of a frequent hitter that can confound the results of GST-based high-throughput screening assays. A thorough understanding of its characteristics, along with those of functionally similar compounds, is essential for the effective triage of HTS data and the avoidance of pursuing false-positive leads. The experimental protocols outlined in this guide provide a framework for the identification and validation of genuine inhibitors of the GST-GSH interaction. Furthermore, the visualization of the relevant signaling pathways highlights the broader biological context in which GSTs operate, underscoring the importance of distinguishing between specific modulators of these pathways and non-specific assay interferents. Researchers and drug development professionals are encouraged to employ rigorous counterscreening strategies to eliminate frequent hitters like this compound early in the discovery process, thereby conserving resources and focusing efforts on more promising candidates.

References

- 1. Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase-Glutathione Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

Discovery and Initial Characterization of Glutathione S-Transferase Fusion Herald .4 (GST-FH.4): A Novel Kinase Implicated in Oncogenic Signaling

Whitepaper | For Research and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of a novel protein kinase, Fusion Herald .4 (FH.4), expressed and purified as a Glutathione S-Transferase (GST) fusion protein, herein referred to as GST-FH.4. The study outlines the methodologies for its expression, purification, and initial enzymatic characterization. Quantitative data on purification yields and kinase activity are presented, providing a foundational understanding of this new therapeutic target. Furthermore, we visualize the putative signaling pathway of FH.4, the experimental workflow for its characterization, and the construct design, offering a comprehensive overview for researchers and drug development professionals exploring new avenues in oncology.

Introduction

The identification of novel kinases within oncogenic signaling pathways remains a critical endeavor in the development of targeted cancer therapies. This paper introduces Fusion Herald .4 (FH.4), a newly discovered serine/threonine kinase. To facilitate its study, FH.4 was expressed as a Glutathione S-Transferase (GST) fusion protein in an E. coli expression system. The GST tag provides a reliable method for affinity purification and can enhance the solubility of the recombinant protein. This initial characterization provides essential data and protocols for further investigation into the biological role of FH.4 and its potential as a drug target.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the initial characterization of this compound.

Table 1: this compound Purification Yield

| Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Cell Lysate | 1500 | 3000 | 2.0 | 100 | 1 |

| Glutathione Affinity | 75 | 2250 | 30.0 | 75 | 15 |

| Size Exclusion | 50 | 2000 | 40.0 | 67 | 20 |

Table 2: Michaelis-Menten Kinetic Parameters for this compound

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

| ATP | 15.2 | 1.2 | 10.5 |

| Peptide Substrate | 25.8 | 1.5 | 13.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Expression of Recombinant this compound

-

Host Strain: E. coli BL21 (DE3)

-

Expression Vector: pGEX-4T-1 containing the full-length cDNA of FH.4.

-

Culture Medium: Luria-Bertani (LB) broth supplemented with 100 µg/mL ampicillin.

-

Protocol:

-

A single colony of transformed E. coli was used to inoculate a 50 mL starter culture and grown overnight at 37°C with shaking.

-

The starter culture was used to inoculate 1 L of LB broth and grown at 37°C until the optical density at 600 nm (OD600) reached 0.6-0.8.

-

Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The culture was then incubated for an additional 18 hours at 18°C with shaking.

-

Cells were harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

3.2. Purification of this compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

-

Affinity Chromatography Resin: Glutathione Sepharose 4B.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM reduced glutathione.

-

Protocol:

-

The cell pellet was resuspended in lysis buffer and sonicated on ice.

-

The lysate was cleared by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

The supernatant was applied to a pre-equilibrated Glutathione Sepharose column.

-

The column was washed with 10 column volumes of lysis buffer.

-

This compound was eluted with elution buffer.

-

Eluted fractions were analyzed by SDS-PAGE.

-

3.3. Kinase Activity Assay

-

Assay Principle: Measurement of the transfer of the gamma-phosphate from ATP to a specific peptide substrate.

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 100 µM ATP, 200 µM of a synthetic peptide substrate.

-

Protocol:

-

The kinase reaction was initiated by adding 1 µg of purified this compound to the reaction buffer containing the substrates.

-

The reaction was incubated at 30°C for 20 minutes.

-

The reaction was stopped by the addition of EDTA to a final concentration of 50 mM.

-

The amount of phosphorylated peptide was quantified using a commercial ADP-Glo™ Kinase Assay.

-

Visualizations

4.1. Putative Signaling Pathway of FH.4

Caption: Putative signaling cascade involving FH.4 activation and downstream effects.

4.2. Experimental Workflow for this compound Characterization

Caption: Workflow for the expression, purification, and characterization of this compound.

4.3. Logical Relationship of the this compound Construct

Caption: Domain structure of the this compound fusion protein construct.

Methodological & Application

Application Note: GST-FH.4 Protocol for In Vitro Glutathione S-Transferase (GST) Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione S-Transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in cellular defense against oxidative stress and xenobiotics.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, rendering them less reactive and more water-soluble for subsequent cellular excretion.[1][2] Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs.[1] This makes GSTs an attractive target for the development of novel therapeutics to overcome drug resistance.

The in vitro GST inhibition assay is a fundamental tool for screening and characterizing potential GST inhibitors. This application note provides a detailed protocol for performing an in vitro GST inhibition assay using GST-FH.4 as a reference inhibitor. This compound is a known inhibitor of GST activity with an IC50 of 24.38 μM. It is also recognized as a compound that can produce false positive hits in screens targeting the GST-glutathione interaction. This protocol utilizes the common substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is suitable for a broad range of GST isozymes. The assay measures the conjugation of GSH to CDNB, which results in the formation of a product that can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Principle of the Assay

The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of glutathione to the electrophilic center of a substrate, such as CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity. In the presence of a GST inhibitor, the rate of this reaction decreases. By measuring the reaction rate at various concentrations of an inhibitor, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data for this compound

| Compound | Target | IC50 (μM) | Assay Condition |

| This compound | Glutathione S-Transferase (GST) | 24.38 | In vitro enzymatic assay |

Data sourced from publicly available information.

Experimental Protocol

Materials and Reagents

-

Enzyme: Purified recombinant human Glutathione S-Transferase (GST)

-

Substrates:

-

Reduced Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

-

Inhibitor: this compound

-

Buffer: 100 mM Potassium phosphate buffer, pH 6.5

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

-

UV-transparent 96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

Calibrated pipettes

-

Reagent reservoirs

-

Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 6.5): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.5.

-

100 mM GSH Stock Solution: Dissolve the required amount of GSH in the potassium phosphate buffer. Prepare fresh daily.

-

100 mM CDNB Stock Solution: Dissolve the required amount of CDNB in 100% ethanol or DMSO. Store protected from light.

-

GST Enzyme Solution: Dilute the purified GST enzyme to the desired working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

This compound Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of Inhibitor: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1-2% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)

-

Prepare the Reaction Mixture: In a suitable tube, prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB. For each 100 µL final reaction volume, a suggested starting concentration is 1 mM GSH and 1 mM CDNB.

-

Dispense Inhibitor: Add 10 µL of the serially diluted this compound or vehicle control (buffer with the same percentage of DMSO) to the appropriate wells of a 96-well plate.

-

Add Enzyme: Add 40 µL of the diluted GST enzyme solution to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the Reaction: Add 50 µL of the reaction mixture (containing GSH and CDNB) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 5-10 minutes.

Controls

-

No-Enzyme Control: A well containing all reaction components except the GST enzyme to measure the non-enzymatic reaction.

-

No-Inhibitor Control (Vehicle Control): A well containing the GST enzyme and substrates with the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.

-

Positive Control: A well containing a known GST inhibitor to validate the assay performance.

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Correct for Background: Subtract the rate of the no-enzyme control from all other rates.

-

Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Caption: GST detoxification pathway and its inhibition.

Caption: Workflow for the in vitro GST inhibition assay.

References

Application Notes and Protocols for Utilizing GST-FH.4 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. A prevalent technique in HTS involves the use of Glutathione S-transferase (GST) fusion proteins. The high affinity of GST for its substrate, glutathione (GSH), provides a robust system for protein purification and immobilization in various assay formats. However, this very interaction is susceptible to interference by certain small molecules, leading to a high rate of false-positive "hits." These compounds, often referred to as "frequent hitters," can derail drug discovery pipelines by wasting valuable time and resources on non-viable candidates.

GST-FH.4 is a well-characterized compound known to be a frequent false positive hit in assays that rely on the interaction between GST and GSH.[1][2][3] It acts as an inhibitor of Glutathione S-transferase (GST) activity.[1][2] This property, while problematic for primary screening, makes this compound an invaluable tool for the validation of initial screening results. By systematically employing this compound in counter-screens, researchers can effectively identify and eliminate false positives that arise from the disruption of the GST-GSH interaction, thereby increasing the quality and reliability of HTS campaigns.

These application notes provide a detailed protocol for the use of this compound as a control compound in a high-throughput screening workflow to identify and triage false-positive hits.

Principle of GST-Based Assays and Interference

Many HTS assays, such as GST pull-down assays and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), utilize GST-tagged proteins. In a typical protein-protein interaction assay using this technology, a GST-tagged "bait" protein is captured on a solid support coated with glutathione (e.g., beads, microplates). The interaction of a "prey" protein with the bait brings them into close proximity, generating a detectable signal.

Frequent hitters like this compound disrupt this system by directly inhibiting the GST enzyme or its interaction with glutathione. This prevents the immobilization of the GST-tagged protein, leading to a loss of signal that can be misinterpreted as the inhibition of the target protein-protein interaction by a test compound.

References

Application Notes and Protocols for a Cell-Based Assay to Identify Inhibitors of the GST-Glutathione Interaction using GST-FH.4 as a Control

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutathione S-Transferase (GST) is a family of enzymes pivotal in the detoxification of xenobiotics and the protection of cells from oxidative stress. The interaction between GST and its substrate, glutathione (GSH), is a critical aspect of its function. In drug discovery, GST is frequently used as a fusion tag for recombinant protein purification (GST-pulldown assays) and in various screening assays. However, the GST-GSH interaction itself can be a source of false-positive "hits" in high-throughput screening (HTS) campaigns. Compounds that disrupt this interaction can appear as active compounds, leading to wasted resources. Therefore, developing assays to identify and filter out these "frequent hitters" is crucial.

GST-FH.4 is a known compound that produces frequent false-positive hits in assays involving the interaction between GST and GSH and acts as an inhibitor of GST activity with an IC50 of 24.38 μM[1][2][3]. This application note describes a cell-based assay system to screen for inhibitors of the GST-GSH interaction, using this compound as a reference compound. The described protocols can be adapted for HTS to identify potential false positives or to specifically screen for modulators of GST activity.

Signaling Pathway and Assay Principle

The assay is based on the direct interaction between GST and glutathione. In a cellular context, this interaction is fundamental for the detoxification processes catalyzed by GST. The principle of the screening assay is to detect the disruption of this interaction by small molecules.

Caption: Inhibition of the GST-Glutathione interaction.

Experimental Workflow

A fluorescence polarization (FP) competitive binding assay is a robust method for monitoring the interaction between GST and a fluorescently labeled glutathione analog in a high-throughput format. The workflow involves incubating purified GST with a fluorescent GSH probe. The binding of the large GST protein to the small fluorescent probe results in a high polarization signal. In the presence of a competing compound that displaces the fluorescent probe, the polarization signal decreases.

Caption: Workflow for a Fluorescence Polarization Assay.

Data Presentation

The results of the screening assay can be summarized in a table to compare the inhibitory potential of different compounds.

| Compound ID | Concentration Range (µM) | IC50 (µM) | Maximum Inhibition (%) | Notes |

| This compound | 0.1 - 100 | 24.38 | 95.2 | Reference Inhibitor |

| Test Cmpd 1 | 0.1 - 100 | > 100 | 5.6 | Inactive |

| Test Cmpd 2 | 0.1 - 100 | 15.8 | 92.1 | Potential "Frequent Hitter" |

| Test Cmpd 3 | 0.1 - 100 | 45.2 | 88.5 | Moderate Inhibitor |

| DMSO | N/A | N/A | 0 | Vehicle Control |

Experimental Protocols

Protocol 1: Expression and Purification of GST Protein

This protocol describes the expression of GST in E. coli and purification using glutathione-agarose affinity chromatography.[4][5]

Materials:

-

pGEX vector with GST insert

-

E. coli BL21(DE3) competent cells

-

LB Broth and LB Agar plates with ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail)

-

Glutathione-Agarose beads

-

Wash Buffer (PBS, pH 7.4)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

Procedure:

-

Transform the pGEX-GST plasmid into E. coli BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with ampicillin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce GST expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 4 hours at 30°C with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

-

Add the supernatant to pre-equilibrated glutathione-agarose beads and incubate for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with 10 bed volumes of Wash Buffer.

-

Elute the GST protein with Elution Buffer.

-

Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol details a 384-well plate-based FP assay to screen for inhibitors of the GST-GSH interaction.

Materials:

-

Purified GST protein

-

Fluorescently labeled glutathione probe (e.g., fluorescein-GSH)

-

Assay Buffer (PBS, pH 7.4, 0.01% Tween-20)

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a stock solution of the fluorescent GSH probe in Assay Buffer. Determine the optimal concentration by titrating against a fixed concentration of GST to achieve a stable and significant FP window.

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for high and low controls.

-

Add 10 µL of purified GST in Assay Buffer to all wells except the low control wells (which receive 10 µL of Assay Buffer only).

-

Incubate the plate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescent GSH probe in Assay Buffer to all wells.

-

Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO + GST + probe) and low (DMSO + buffer + probe) controls.

-

Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competitive Assay

This protocol provides an alternative method using AlphaScreen technology to detect the GST-GSH interaction and its inhibition.

Materials:

-

Purified GST protein

-

Biotinylated-GSH

-

Streptavidin-coated Donor beads

-

Anti-GST coated Acceptor beads

-

AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA)

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well white, opaque plates (ProxiPlates)

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Dispense 100 nL of each compound dilution into the wells of a 384-well ProxiPlate. Include DMSO-only controls.

-

Add 5 µL of a solution containing purified GST and biotinylated-GSH in Assay Buffer to all wells.

-

Incubate for 30 minutes at room temperature.

-

In subdued light, add 5 µL of a mixture of anti-GST Acceptor beads in Assay Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

In subdued light, add 5 µL of Streptavidin-coated Donor beads in Assay Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percentage of inhibition and determine the IC50 values as described for the FP assay.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using GST-FH.4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a Glutathione S-Transferase (GST) fusion protein, designated here as GST-FH.4, for the investigation of protein-protein interactions. The protocols detailed below are foundational for identifying and characterizing novel binding partners, validating suspected interactions, and elucidating the molecular mechanisms of signaling pathways.

Introduction to GST-Based Protein Interaction Studies

The Glutathione S-Transferase (GST) pull-down assay is a robust and widely used in vitro technique to study protein-protein interactions.[1][2][3] The principle of this assay relies on the high affinity of GST for its substrate, glutathione, which is typically immobilized on agarose or magnetic beads.[4][5] A "bait" protein of interest, in this case, FH.4, is expressed as a fusion protein with GST (this compound). This fusion protein is then captured on glutathione-conjugated beads. A "prey" protein, a potential interacting partner from a cell lysate or in vitro translation reaction, is then incubated with the immobilized this compound. If the prey protein interacts with FH.4, it will be "pulled down" with the beads. Subsequent washing steps remove non-specific binders, and the interacting proteins are then eluted and can be identified by various methods such as Western blotting or mass spectrometry.

Key Applications:

-

Identification of Novel Interacting Proteins: Discover new binding partners for a protein of interest from a complex protein mixture like a cell lysate.

-

Validation of Putative Interactions: Confirm suspected protein-protein interactions identified through other methods like yeast two-hybrid screens or co-immunoprecipitation.

-

Mapping Interaction Domains: By creating various truncated versions of the bait protein, the specific domains required for the interaction can be pinpointed.

-

Investigating Signaling Pathways: Elucidate protein-protein interactions within cellular signaling cascades and how these interactions are modulated by cellular signals or environmental stimuli.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow of a GST pull-down assay and a hypothetical signaling pathway involving the FH.4 protein.

Caption: General workflow of a GST pull-down assay.

Caption: Hypothetical signaling cascade involving FH.4.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of this compound Bait Protein

This protocol describes the expression of the this compound fusion protein in E. coli and its subsequent purification.

Materials:

-

pGEX vector containing the FH.4 gene

-

E. coli BL21(DE3) competent cells

-

LB broth and agar plates with ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, Protease Inhibitor Cocktail)

-

Glutathione-agarose beads

-

Wash Buffer (PBS with 1% Triton X-100)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

Procedure:

-

Transform the pGEX-FH.4 plasmid into E. coli BL21(DE3) cells and plate on LB-ampicillin plates. Incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB-ampicillin broth and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB-ampicillin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

-

Add the supernatant to pre-equilibrated glutathione-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with 10 bed volumes of Wash Buffer.

-

Elute the this compound protein with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and concentration.

Protocol 2: GST Pull-Down Assay

This protocol details the procedure for performing the pull-down assay to identify interacting prey proteins.

Materials:

-

Purified, bead-bound this compound (from Protocol 1)

-

GST-only control beads

-

Prey protein source (e.g., mammalian cell lysate)

-

Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail)

-

Elution Buffer (as in Protocol 1 or SDS-PAGE sample buffer)

Procedure:

-

Preparation of Prey Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Binding: